molecular formula C22H18Cl2N2O5S B6136393 methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B6136393
M. Wt: 493.4 g/mol
InChI Key: HRMQGFVCLRJTAB-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as DCG-IV, is a synthetic compound that has been extensively used in scientific research to study the physiological and biochemical effects of glutamate receptors. This molecule belongs to the class of glycine site agonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.

Mechanism of Action

The mechanism of action of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the activation of the glycine site of NMDA receptors. This leads to the potentiation of NMDA receptor-mediated responses, including increased calcium influx and the activation of downstream signaling pathways. This, in turn, leads to the modulation of synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects
methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In particular, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to potentiate NMDA receptor-mediated responses, leading to increased calcium influx and the activation of downstream signaling pathways. This has important implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its selectivity for the glycine site of NMDA receptors. This allows for the specific modulation of NMDA receptor-mediated responses, without affecting other glutamate receptor subtypes. However, one of the main limitations of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its relatively short half-life, which can make it difficult to study its effects over longer time periods.

Future Directions

There are many potential future directions for research on methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of more potent and selective glycine site agonists, which could have important implications for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate on synaptic plasticity and learning and memory processes. Finally, the development of new methods for the delivery of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, such as sustained-release formulations, could help to overcome some of the limitations associated with its short half-life.

Synthesis Methods

The synthesis of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 3,4-dichlorophenyl isocyanate with glycine methyl ester hydrochloride to form the intermediate N-(3,4-dichlorophenyl)-N-(methoxycarbonylmethyl)glycine methyl ester. This intermediate is then reacted with sodium sulfonate to form the final product, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. The purity of the compound is typically verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. In particular, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to selectively activate the glycine site of NMDA receptors, leading to the potentiation of NMDA receptor-mediated responses. This has important implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)17-9-5-6-10-20(17)25-21(27)14-26(15-11-12-18(23)19(24)13-15)32(29,30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQGFVCLRJTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

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